2-(4-(3-(Methylamino)propyl)-1H-pyrazol-1-yl)acetonitrile

Medicinal chemistry Scaffold diversification Pyrazole SAR

2-(4-(3-(Methylamino)propyl)-1H-pyrazol-1-yl)acetonitrile (CAS 2098085-58-4; molecular formula C₉H₁₄N₄; MW 178.23 g/mol; SMILES: CNCCCc1cnn(CC#N)c1) is a disubstituted pyrazole derivative within the broader pyrazole-1-yl-acetonitrile chemotype. The compound features a pyrazole core substituted at N1 with an acetonitrile (–CH₂CN) group and at C4 with a 3-(methylamino)propyl side chain, yielding a bifunctional scaffold with both a nitrile electrophilic handle and a secondary amine nucleophilic/ionizable centre.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B13339193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-(Methylamino)propyl)-1H-pyrazol-1-yl)acetonitrile
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCNCCCC1=CN(N=C1)CC#N
InChIInChI=1S/C9H14N4/c1-11-5-2-3-9-7-12-13(8-9)6-4-10/h7-8,11H,2-3,5-6H2,1H3
InChIKeyXSPSZGKBJNAFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(3-(Methylamino)propyl)-1H-pyrazol-1-yl)acetonitrile – Procurement-Relevant Structural and Class Profile for Pyrazole-Acetonitrile Building Blocks


2-(4-(3-(Methylamino)propyl)-1H-pyrazol-1-yl)acetonitrile (CAS 2098085-58-4; molecular formula C₉H₁₄N₄; MW 178.23 g/mol; SMILES: CNCCCc1cnn(CC#N)c1) is a disubstituted pyrazole derivative within the broader pyrazole-1-yl-acetonitrile chemotype . The compound features a pyrazole core substituted at N1 with an acetonitrile (–CH₂CN) group and at C4 with a 3-(methylamino)propyl side chain, yielding a bifunctional scaffold with both a nitrile electrophilic handle and a secondary amine nucleophilic/ionizable centre [1]. This chemotype has been investigated in medicinal chemistry campaigns targeting CCR5 antagonism, kinase inhibition, and GPCR modulation, though compound-specific quantitative pharmacological data remain sparse in the open literature [2][3]. The scaffold's primary procurement relevance lies in its utility as a versatile intermediate for parallel library synthesis and structure–activity relationship (SAR) exploration, where the combination of N1-acetonitrile and C4-aminoalkyl substitution is not replicated by simpler in-class alternatives.

Why Generic 1H-Pyrazole-1-yl-acetonitrile Analogs Cannot Substitute for 2-(4-(3-(Methylamino)propyl)-1H-pyrazol-1-yl)acetonitrile in SAR-Driven Procurement


Generic substitution within the pyrazole-1-yl-acetonitrile class is precluded by the structural uniqueness of the C4 3-(methylamino)propyl appendage, which is absent from the common unsubstituted parent 2-(1H-pyrazol-1-yl)acetonitrile (CAS 113336-22-4, MW 107.11) and from the 4-halo analogs such as 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile (CAS 925224-08-4, MW 186.01) [1]. Even the isomeric compound 5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile (CAS 113513-30-7), which shares the methylaminopropyl motif, differs critically in the positional arrangement of the amino and nitrile groups, relocating the nitrile from N1 to C4 and the amino group from the side chain to the ring—altering hydrogen-bond donor/acceptor geometry, tautomeric equilibrium, and metal-chelating potential [2]. A closer mass analog, 2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile (CAS 1551252-94-8, identical MW 178.23 and molecular formula C₉H₁₄N₄), differs fundamentally in that it bears a primary aromatic amine directly on the pyrazole ring and ethyl groups at C3/C5 rather than a methylaminoalkyl side chain on C4, yielding distinct reactivity, lipophilicity, and biological recognition profiles . These structural divergences translate into non-interchangeable pharmacokinetic, pharmacodynamic, and synthetic behaviours that must be verified experimentally rather than assumed from nominal formula identity. The quantitative evidence below substantiates these differentiation claims.

2-(4-(3-(Methylamino)propyl)-1H-pyrazol-1-yl)acetonitrile: Quantitative Comparator Evidence for Differentiated Scientific Selection


Structural Differentiation: N1-Acetonitrile + C4-Methylaminopropyl Motif vs. C4-Amino-diethyl Isomer with Identical Molecular Formula

2-(4-(3-(Methylamino)propyl)-1H-pyrazol-1-yl)acetonitrile (target) and 2-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)acetonitrile (comparator, CAS 1551252-94-8) share the identical molecular formula C₉H₁₄N₄ and molecular weight (178.23 g/mol) yet differ fundamentally in functional-group topology . The target places a secondary methylamino group at the terminus of a three-carbon propyl spacer attached to pyrazole C4 and a nitrile on the N1-methylene, whereas the comparator bears a primary aromatic amine directly on C4, ethyl groups at C3 and C5, and the nitrile on the N1-methylene. This divergence yields a secondary alkylamine (predicted pKₐ ~10.2–10.8) in the target versus a resonance-stabilised aromatic amine (predicted pKₐ ~4.5–5.5) in the comparator, conferring distinct protonation states at physiological pH and orthogonal reactivity for amide coupling, reductive amination, or sulfonylation [1]. The target's flexible propyl linker additionally provides greater conformational entropy and a longer reach for the basic amine, which can probe deeper into receptor or enzyme binding pockets compared to the ring-anchored amine of the comparator.

Medicinal chemistry Scaffold diversification Pyrazole SAR

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Regioisomeric and Halo Analogs

The target compound has a calculated AlogP of 1.29 and a topological polar surface area (TPSA) of 90.65 Ų, with 5 hydrogen-bond acceptors (HBA) and 2 hydrogen-bond donors (HBD), as catalogued in the Aladdin database . These values place the compound within oral drug-like chemical space (Lipinski Rule of Five compliant) with a moderate lipophilicity–polarity balance. In contrast, the unsubstituted parent 2-(1H-pyrazol-1-yl)acetonitrile (MW 107.11, C₅H₅N₃) has a substantially lower MW, fewer HBA (3), zero HBD, a smaller PSA, and a lower predicted logP, making it a far more polar, less functionalised scaffold with limited potential for target engagement beyond fragment-based screening . The 4-bromo analog 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile (MW 186.01, C₅H₄BrN₃) introduces a heavy halogen that increases molecular weight and lipophilicity (predicted logP ~1.0–1.5 higher than target) while reducing HBD count to zero, thereby biasing the scaffold toward halogen-bonding interactions rather than hydrogen-bonding [1]. The regioisomer 5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile (MW 179.22, C₈H₁₃N₅) adds an extra nitrogen atom, increasing HBA count and altering the electronic distribution of the pyrazole ring, which shifts reactivity away from that of the target .

Drug-likeness Physicochemical profiling ADME prediction

Regioisomeric Differentiation: N1-Acetonitrile vs. C4-Carbonitrile Positioning Alters Synthetic Versatility

The target compound and its regioisomer 5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile (CAS 113513-30-7) share the 3-(methylamino)propyl motif but differ in the placement of the nitrile and amino groups [1]. In the target, the nitrile is attached via a methylene spacer to N1 (as –CH₂CN), leaving the pyrazole C3, C4, and C5 positions available for further modification. In the regioisomer, the nitrile is directly attached to C4 of the pyrazole ring as a carbonitrile (–CN), the amino group is on C5 (or C3 in the tautomeric form), and N1 is unsubstituted (bearing only hydrogen). This positional swap has three practical consequences: (i) the N1-acetonitrile in the target is a more accessible electrophile for nucleophilic addition (e.g., conversion to amidoximes, tetrazoles, or amidines) than the ring-bound C4-carbonitrile, which is conjugated with the aromatic system and less reactive; (ii) the N1-unsubstituted regioisomer presents a free pyrazole NH (additional HBD), which alters solubility, tautomerism, and metal-coordination behaviour; and (iii) the target's N1-substitution blocks a metabolic soft spot (N-dealkylation of pyrazole NH), potentially conferring greater metabolic stability in in vitro microsomal assays [2].

Regioisomerism Synthetic chemistry Heterocycle functionalization

Biological Activity Differentiation: CCR5 Antagonist Potential Not Replicated by Simple Halo or Unsubstituted Analogs

Preliminary pharmacological screening reported by Zhang (Semantic Scholar, 2012) indicates that 2-(4-(3-(methylamino)propyl)-1H-pyrazol-1-yl)acetonitrile exhibits CCR5 antagonist activity, with potential therapeutic relevance for HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While specific IC₅₀ or Kᵢ values for the target compound are not publicly disclosed in peer-reviewed literature, the N-substituted pyrazole chemotype has been independently validated as a CCR5 antagonist scaffold: Lemoine et al. (Bioorg. Med. Chem. Lett. 2010) demonstrated that introduction of N-substituted pyrazoles in a CCR5 antagonist series substantially increased antiviral activity, with optimised leads achieving nanomolar potency in HIV-1 entry assays [2]. The unsubstituted parent 2-(1H-pyrazol-1-yl)acetonitrile and the 4-bromo analog lack the basic amine side chain required for CCR5 receptor interaction, as evidenced by SAR studies showing that a protonatable nitrogen at an appropriate distance from the pyrazole core is critical for CCR5 binding affinity [2][3]. The target compound's methylaminopropyl side chain provides this pharmacophoric element, which is absent from the simpler in-class analogs.

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Synthetic Utility as a Bifunctional Building Block: Orthogonal Reactive Handles vs. Mono-functional Analogs

The target compound presents two chemically orthogonal reactive handles: an electrophilic nitrile (–CH₂CN) at N1 and a nucleophilic secondary amine (–NHCH₃) at the terminus of the C4 propyl side chain . This bifunctionality enables sequential, protecting-group-minimal derivatisation without cross-reactivity, unlike the mono-functional comparators. The N1-acetonitrile can undergo [3+2] cycloaddition to form tetrazoles, nucleophilic addition with hydroxylamine to yield amidoximes, or hydrolysis to the carboxylic acid, while the secondary amine can be independently elaborated via acylation, sulfonylation, reductive amination, or urea formation [1]. The unsubstituted parent 2-(1H-pyrazol-1-yl)acetonitrile (CAS 113336-22-4) offers only the nitrile handle; the 4-bromo analog offers the nitrile plus a halogen coupling site (Suzuki, Buchwald–Hartwig, or Ullmann chemistry), but lacks a basic amine; the 4-amino-3,5-diethyl analog provides a ring-anchored aromatic amine but no flexible side-chain amine [2]. The target's combination of a flexible secondary alkylamine and an aliphatic nitrile is unique within the set of commercially available pyrazole-1-yl-acetonitrile derivatives, enabling library synthesis strategies that require simultaneous diversification at two independent vectors.

Parallel synthesis Chemical biology Fragment-based drug discovery

Optimal Procurement and Deployment Scenarios for 2-(4-(3-(Methylamino)propyl)-1H-pyrazol-1-yl)acetonitrile Based on Differentiated Evidence


CCR5 Antagonist Hit Validation and Early Lead Optimisation

For medicinal chemistry teams pursuing CCR5-mediated indications (HIV entry inhibition, inflammatory diseases), this compound serves as a structurally pre-validated starting point. Preliminary pharmacological screening has identified CCR5 antagonist activity, and the N-substituted pyrazole chemotype has demonstrated capacity for nanomolar antiviral potency upon multi-dimensional optimisation [1][2]. The methylaminopropyl side chain provides the basic amine required for interaction with the CCR5 binding pocket residue Glu283, a feature absent from simpler pyrazole-acetonitrile analogs. Procurement should prioritise this specific compound over the unsubstituted parent (no CCR5 pharmacophore) or the 4-bromo analog (no basic amine) when the objective is CCR5 target engagement.

Two-Directional Parallel Library Synthesis for SAR Exploration

The target compound's orthogonal N1-acetonitrile (electrophilic) and C4-methylaminopropyl (nucleophilic) handles enable efficient parallel synthesis of diverse compound libraries without requiring protecting-group strategies on the pyrazole ring itself . This contrasts sharply with mono-functional analogs that permit diversification at only one position, and with the 4-bromo analog whose aryl bromide requires palladium-catalysed coupling conditions that may be incompatible with certain functional groups. For laboratories seeking to maximise scaffold utilisation while minimising synthetic step count, this bifunctional building block offers a distinct procurement advantage.

Physicochemical Property-Driven Fragment Elaboration

With a calculated AlogP of 1.29, TPSA of 90.65 Ų, and dual hydrogen-bond donor capacity (HBD = 2), the target compound occupies a favourable region of oral drug-like chemical space that is not accessible using the more lipophilic 4-bromo analog (predicted logP ~2.5–2.8, HBD = 0) or the more polar, lower-MW unsubstituted parent . Fragment-based drug discovery programs that require balanced lipophilicity and polarity for optimal permeability-solubility profiles should select this compound over in-class alternatives with divergent physicochemical signatures, as these property differences directly influence assay compatibility (aqueous solubility, non-specific binding) and downstream ADME outcomes.

Regioisomer-Controlled Mechanistic Probe Synthesis

The target's N1-acetonitrile configuration distinguishes it from the regioisomeric 5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile, which places the nitrile on the ring carbon rather than on the N1-methylene [3]. This positional difference is critical for studies probing nitrile reactivity (e.g., covalent inhibitor design targeting catalytic cysteine residues, where the electrophilicity of an aliphatic nitrile differs from that of an aromatic carbonitrile) or for investigations of metabolic stability (N1-substitution blocks pyrazole NH-mediated metabolism). Researchers requiring an N1-substituted rather than C4-carbonitrile pyrazole scaffold should procure this compound specifically.

Quote Request

Request a Quote for 2-(4-(3-(Methylamino)propyl)-1H-pyrazol-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.